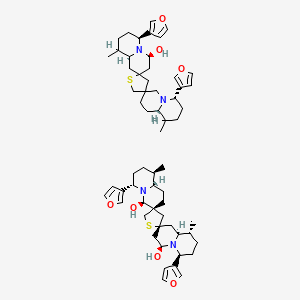

Lutenurine

Description

Properties

CAS No. |

12698-70-3 |

|---|---|

Molecular Formula |

C60H84N4O7S2 |

Molecular Weight |

1037.5 g/mol |

InChI |

InChI=1S/C30H42N2O4S.C30H42N2O3S/c1-19-3-6-25(22-9-12-36-16-22)32-23(19)7-10-29(28(32)34)17-30(37-18-29)13-26-20(2)4-5-24(21-8-11-35-15-21)31(26)27(33)14-30;1-20-3-5-25(22-8-11-34-15-22)31-18-29(10-7-24(20)31)17-30(36-19-29)13-27-21(2)4-6-26(23-9-12-35-16-23)32(27)28(33)14-30/h8-9,11-12,15-16,19-20,23-28,33-34H,3-7,10,13-14,17-18H2,1-2H3;8-9,11-12,15-16,20-21,24-28,33H,3-7,10,13-14,17-19H2,1-2H3/t19-,20-,23+,24+,25+,26+,27+,28-,29-,30-;20?,21?,24-,25-,26-,27-,28-,29?,30?/m10/s1 |

InChI Key |

MQVMPCMYJQDWMV-JSLLMVGDSA-N |

SMILES |

CC1CCC(N2C1CCC3(C2)CC4(CC5C(CCC(N5C(C4)O)C6=COC=C6)C)SC3)C7=COC=C7.CC1CCC(N2C1CCC3(C2O)CC4(CC5C(CCC(N5C(C4)O)C6=COC=C6)C)SC3)C7=COC=C7 |

Isomeric SMILES |

C[C@@H]1CC[C@H](N2[C@H]1CC[C@@]3([C@H]2O)C[C@]4(C[C@H]5[C@@H](CC[C@H](N5[C@H](C4)O)C6=COC=C6)C)SC3)C7=COC=C7.CC1CC[C@H](N2[C@H]1CCC3(C2)CC4(C[C@H]5C(CC[C@H](N5[C@H](C4)O)C6=COC=C6)C)SC3)C7=COC=C7 |

Canonical SMILES |

CC1CCC(N2C1CCC3(C2)CC4(CC5C(CCC(N5C(C4)O)C6=COC=C6)C)SC3)C7=COC=C7.CC1CCC(N2C1CCC3(C2O)CC4(CC5C(CCC(N5C(C4)O)C6=COC=C6)C)SC3)C7=COC=C7 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

alkaloid complex of Nuphar luteum liutenurin lutenurine |

Origin of Product |

United States |

Biosynthetic Pathways and Precursor Studies of Lutenurine

Elucidation of Proposed Biosynthetic Routes to Nuphar Alkaloids

While the specific biosynthetic pathway for lutenurine has not been fully elucidated, research into the biosynthesis of other quinolizidine (B1214090) alkaloids offers a framework for understanding the potential steps involved. A common starting point in the biosynthesis of quinolizidine alkaloids is the amino acid L-lysine. researchgate.netrsc.orgrsc.org L-lysine is decarboxylated to yield cadaverine (B124047). researchgate.netrsc.orgrsc.org Cadaverine is a key intermediate that is further modified and cyclized to form the quinolizidine ring system. researchgate.netrsc.org

Several hypotheses have been proposed for the steps downstream of cadaverine in the biosynthesis of sparteine-like quinolizidine alkaloids, which share structural similarities with the core of many Nuphar alkaloids. These hypotheses vary in the nature of the intermediates and enzymatic reactions involved. rsc.org Evidence from precursor feeding studies has been crucial in supporting or refuting these proposed routes. rsc.orgrsc.org For instance, feeding labeled cadaverine to plants has demonstrated its incorporation into the quinolizidine ring, confirming its role as a precursor. rsc.orgrsc.orgpsu.edu

Nuphar alkaloids are structurally divergent from the quinolizidine alkaloids found in legumes, suggesting potential variations in the later stages of their biosynthesis. rsc.org Some Nuphar alkaloids are dimeric, formed from two monomeric units, and feature a thiaspirane core containing a sulfur atom. nih.govresearchgate.net The biogenesis of these dimeric thioalkaloids has been insightfully proposed to originate from monomeric sesquiterpene alkaloids. nih.gov The formation of the thiolane (tetrahydrothiophene) subunit linking the two quinolizidine units is a key aspect of the biosynthesis of these dimeric structures. nih.gov

Enzymatic Mechanisms and Intermediates in this compound Biosynthesis

The enzymatic mechanisms involved in the biosynthesis of this compound and other Nuphar alkaloids are subjects of ongoing research. Based on studies of related alkaloid pathways, several types of enzymatic transformations are likely involved.

The initial step, the decarboxylation of L-lysine to cadaverine, is catalyzed by lysine (B10760008) decarboxylase (LDC). researchgate.netrsc.org Following cadaverine formation, oxidative deamination is proposed to yield 5-aminopentanal, which can cyclize to form Δ¹-piperideine. rsc.org This cyclic imine is a crucial intermediate in the formation of the piperidine (B6355638) nucleus found in many alkaloids. rsc.orgnih.govchemistry-chemists.com

Subsequent steps in the biosynthesis of the quinolizidine core likely involve the dimerization of Δ¹-piperideine units and further cyclization reactions. rsc.org While the specific enzymes catalyzing these steps in Nuphar alkaloid biosynthesis are not fully characterized, studies on other quinolizidine alkaloid pathways have identified enzymes involved in similar transformations, such as those leading to the formation of the quinolizidine intermediate and the tetracyclic di-iminium cation intermediate. rsc.org

For the dimeric Nuphar thioalkaloids, the formation of the thiaspirane core involves the incorporation of sulfur. The mechanism by which sulfur is introduced and the thiolane ring is formed is a key area of investigation. Studies have explored the chemical synthesis of the iminium tetrahydrothiophene (B86538) embedded in these dimeric alkaloids, providing potential insights into the biosynthetic process. researchgate.netacs.orgnih.gov It has been shown that the sulfur atom of the thiaspirane pharmacophore can be electrophilic, and this property may play a role in biological activity, although its direct involvement in biosynthesis requires further enzymatic characterization. acs.orgnih.gov

Intermediates in the biosynthesis pathway would include cadaverine and likely cyclic imines such as Δ¹-piperideine. rsc.orgnih.gov For the dimeric thioalkaloids, monomeric sesquiterpene alkaloids are considered probable biosynthetic precursors. nih.gov The specific intermediates leading to the formation of the thiaspirane bridge are still being investigated.

Genetic and Transcriptomic Approaches to Biosynthesis Pathway Discovery

Genetic and transcriptomic approaches are powerful tools for identifying the genes and enzymes involved in plant alkaloid biosynthesis. By analyzing gene expression patterns and correlating them with the accumulation of specific alkaloids, researchers can pinpoint candidate genes encoding biosynthetic enzymes. mdpi.comfrontiersin.org

Transcriptomic studies in plants known to produce alkaloids have led to the identification of genes potentially involved in various alkaloid biosynthetic pathways. mdpi.comfrontiersin.orghorizonepublishing.com While specific transcriptomic studies focused solely on this compound biosynthesis in Nuphar species are not extensively detailed in the search results, broader studies on alkaloid biosynthesis in medicinal plants highlight the utility of these approaches. For example, transcriptomic analysis in Dendrobium officinale has identified genes associated with the biosynthesis of different types of alkaloids, including those in the isoquinoline (B145761) and tropane (B1204802) pathways, which share some early biosynthetic steps with quinolizidine alkaloids (e.g., involving amino acid precursors). frontiersin.org

Genomic data can provide the sequences of genes encoding potential biosynthetic enzymes, which can then be functionally characterized through biochemical experiments. mdpi.com The identification of gene clusters involved in the biosynthesis of other alkaloid classes, such as the swainsonine (B1682842) biosynthetic gene cluster in fungi, demonstrates the potential for discovering clustered genes responsible for complex alkaloid structures. researchgate.net

Future research employing genomic and transcriptomic sequencing of Nuphar species, particularly tissues where this compound is accumulated, could lead to the identification of the specific genes encoding the enzymes that catalyze the unique steps in this compound biosynthesis, including the formation of its characteristic structural features.

Chemical Synthesis Methodologies for Lutenurine and Analogues

Strategies for Total Synthesis of Lutenurine

The total synthesis of dimeric Nuphar alkaloids like this compound has been a significant challenge, addressed successfully through strategies that often mimic the proposed biosynthetic pathways. nih.govwikipedia.org A dominant strategy involves a biomimetic dimerization of monomeric quinolizidine (B1214090) precursors. nih.gov This approach is inspired by the proposed natural formation of these molecules, which is believed to proceed from monomeric units like deoxynupharidine. nih.gov

One of the key challenges in the total synthesis is controlling the stereochemistry at the spirocyclic carbon centers (C7 and C7') during the dimerization step. nih.gov In the absence of a catalyst, the dimerization tends to favor the formation of the neothiobinupharidine (B1252859) skeleton. nih.gov A pivotal breakthrough was the development of a Lewis acid-promoted dimerization of an α-aminonitrile, which serves as a stable surrogate for the corresponding hemiaminal. nih.gov This method allowed for the first total syntheses of several hydroxylated dimeric Nuphar alkaloids. The choice of chiral Lewis acid complexes was instrumental in influencing the stereochemical outcome of the dimerization, enabling access to different stereoisomeric series of the dimeric core. nih.gov

Enantioselective synthesis of the monomeric precursor: A functionalized quinolizidine or piperidine (B6355638) core is constructed using stereoselective methods. nih.govunibo.it

Dimerization: The monomeric units are coupled to form the central thiaspirane ring system. The use of chiral Lewis acids with α-aminonitrile precursors has been effective in directing the stereochemistry of this key step. nih.gov

Post-dimerization modifications: Final functional group manipulations are performed to yield the natural product. For instance, the chemoselective reduction of a 6,6'-dihydroxy dimer can furnish the 6-hydroxy target molecule. nih.gov

This biomimetic dimerization strategy provides a convergent and effective route to the complex architecture of this compound and its isomers.

Synthetic Approaches to the Nuphar Thiaspirane Pharmacophore

The central thiaspirane moiety, an iminium tetrahydrothiophene (B86538) ring system, is the defining structural feature of dimeric Nuphar alkaloids and is crucial for their biological activity. neuroquantology.com A general method has been developed for the synthesis of this pharmacophore, which also led to important discoveries about its chemical reactivity. researchgate.net

The synthesis involves an oxidative cyclization to construct the thiaspirane-iminium core. A key finding from these synthetic studies is the electrophilic nature of the sulfur atom within the α-thioether linkage of the pharmacophore. researchgate.net This was a departure from previous assumptions and explained the observed instability of certain intermediates. It was demonstrated that this sulfur atom can react with biological thiols like glutathione (B108866) at ambient temperature, leading to the cleavage of a C-S bond and the formation of a disulfide. researchgate.net

This reactivity has significant biological implications, suggesting that the Nuphar dimers may act as "Trojan horse" prodrugs. The electrophilic sulfur can react with cellular thiols, triggering a retrodimerization process that releases highly electrophilic monomeric iminium ions within the cell. researchgate.net

Table 1: Key Features of the Nuphar Thiaspirane Pharmacophore Synthesis

| Feature | Description | Reference |

| Core Structure | Iminium tetrahydrothiophene | researchgate.net |

| Key Reaction | Oxidative cyclization | researchgate.net |

| Key Reactivity | Electrophilic sulfur atom | researchgate.net |

| Reaction with Thiols | C-S bond cleavage, disulfide formation | researchgate.net |

| Proposed Mechanism | Sulfur-triggered retrodimerization | researchgate.net |

This synthetic work not only provided access to the core structure but also offered critical insights into its mode of action, highlighting how chemical synthesis can be a powerful tool for mechanistic biology.

Development of Stereoselective Synthetic Methods for this compound Derivatives

Controlling the multiple stereocenters present in the Nuphar alkaloids is a central theme in their synthesis. The development of stereoselective methods is critical for producing enantiomerically pure compounds and for exploring the structure-activity relationships of different stereoisomers. nih.govunibo.it

Significant progress has been made in the stereoselective synthesis of the monomeric building blocks. A highly effective method is the enantioselective Brønsted acid-catalyzed vinylogous Mukaiyama-Mannich (vM-M) reaction. nih.gov This organocatalytic reaction allows for the construction of the piperidine core with excellent control over both enantioselectivity and diastereoselectivity. The use of a bulky supersilyl group on the nucleophile was found to be crucial for achieving the desired levels of regio- and stereocontrol. nih.gov

Furthermore, stereocontrol can be exerted during the key dimerization step. As mentioned previously, chiral Lewis acid complexes have been successfully employed to catalyze the dimerization of α-aminonitrile precursors, yielding specific diastereomers of the dimeric core. nih.gov This approach has enabled the synthesis of members from different stereochemical series, such as the thiobinupharidines and thionuphlutines, as well as their non-natural enantiomers. nih.gov

These stereoselective strategies have been instrumental in:

Achieving the first total syntheses of several biologically active hydroxylated Nuphar alkaloids. nih.govunibo.it

Preparing both natural and non-natural enantiomers of these complex molecules, which is essential for detailed biological and mechanistic studies. nih.gov

Providing a platform for the synthesis of stereochemically diverse libraries of analogues. nih.gov

Exploration of Novel Synthetic Routes for this compound Analogues and Libraries

Beyond the total synthesis of the natural products themselves, modern synthetic chemistry aims to create analogues and libraries for the discovery of new therapeutic agents. The synthetic routes developed for Nuphar alkaloids have been adapted to generate novel analogues with potent biological activity. nih.gov

A particularly fruitful area of exploration has been the synthesis of monomeric analogues. While the natural products are dimeric, synthetic studies have produced a stereochemically diverse collection of monomeric compounds that exhibit potent apoptotic activity. nih.gov The enantioselective vinylogous Mukaiyama-Mannich reaction provides a versatile entry point to these monomers, allowing for systematic variation of stereochemistry. nih.govresearchgate.net Biological evaluation of these novel monomeric analogues revealed that several are even more potent inducers of apoptosis than their natural dimeric counterparts. nih.gov

This exploration has also included the synthesis of analogues that are epimeric at certain positions or lack specific functional groups, such as the methyl group at the C1 position. researchgate.net These studies provide valuable information on the structural requirements for biological activity and demonstrate that the complex dimeric structure is not an absolute requirement for potent apoptosis induction. The development of these novel synthetic routes and the resulting libraries of analogues underscore the power of chemical synthesis to expand upon nature's chemical diversity and identify new lead compounds for drug discovery. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Lutenurine Activity

Investigation of Lutenurine's S-Electrophilicity and Reactivity with Biological Nucleophiles

Studies suggest that the sulfur atom within the thiaspirane iminium pharmacophore of Nuphar alkaloids, including this compound, can act as an electrophile, reacting with nucleophilic thiols in cellular environments. researchgate.netacs.orgacs.org This electrophilic character of the sulfur is considered a key aspect of their mechanism of action and bioactivity. acs.org Electrophilic-nucleophilic reactions are fundamental in biological systems and can initiate toxicological effects through covalent binding between an electrophile (like a xenobiotic molecule) and an endogenous nucleophile. beyondbenign.org Soft electrophiles, such as the sulfur in the thiaspirane system, are more likely to react with soft nucleophiles found in the body, like the thiol group of cysteine on proteins. beyondbenign.org

C-S Bond Cleavage and Disulfide Formation Mechanisms

The reaction between the electrophilic sulfur of this compound and biological thiols can lead to C-S bond cleavage and the formation of disulfide bonds. researchgate.netnih.govresearchgate.net This process involves a thiol-triggered reaction. acs.orgacs.org In dihydroxy-dimers (metabolites or analogues), this reactivity can cause rapid retrodimerization to electrophilic, unsaturated iminium ions. acs.org In monomeric models of the pharmacophore, the initial disulfide adduct can be isolated and characterized. acs.org The formation of disulfide bonds in proteins occurs through the oxidation of thiol groups on cysteine residues. nih.gov This process typically involves nucleophilic attack by a thiolate ion on a sulfur atom, leading to the formation of a disulfide linkage. nih.gov Disulfide bond cleavage, conversely, plays a crucial role in various biological processes and can be influenced by reducing agents like glutathione (B108866). researchgate.net

Reactivity with Thiol-Containing Biomolecules (e.g., Glutathione, Cysteine Residues)

This compound and related Nuphar alkaloids have been shown to react with thiol-containing biomolecules such as glutathione (GSH) and cysteine residues in proteins. researchgate.netnih.govresearchgate.netnih.gov Thiol groups, particularly in their deprotonated thiolate form, are highly reactive nucleophiles in biological systems. nih.govnih.gov Glutathione, a tripeptide containing cysteine, is a crucial cellular antioxidant that exists in reduced (GSH) and oxidized (GSSG) forms and plays a vital role in maintaining cellular redox balance. rjor.rouky.edu The reaction of electrophiles with thiol-containing molecules like cysteine and glutathione can lead to the formation of covalent adducts or disulfide bonds, potentially altering the function of these biomolecules. beyondbenign.orguky.edustanford.edu Studies have demonstrated that silica (B1680970) particles, for instance, can oxidize thiol-containing biomolecules like cysteine and glutathione, converting the thiol groups (S-H) to disulfide bridges (S-S). stanford.edu Deprotonated glutathione is considered one of the most potent biological nucleophiles and is involved in cellular detoxification by forming conjugates with electrophiles. nih.gov

Iminium Ion Chemistry and Charge-Transfer Associations in this compound

This compound and other furanoquinolizidine alkaloids from Nuphar lutea contain iminium ions (S–CH=N⁺), which are characterized by a UV absorption maximum around 293 nm. researchgate.net Iminium ions are electrophilic species that can participate in various chemical reactions, including reactions with nucleophiles. The presence of iminium ions in this compound contributes to its reactivity. researchgate.net Charge-transfer associations, or electron donor-acceptor complexes, involve the self-attraction of molecules or ions through electrostatic forces, where one molecule acts as an electron donor and the other as an electron acceptor. wikipedia.org These associations can be weak or lead to complete charge transfer, forming salts. wikipedia.org While the direct role of charge-transfer associations involving the iminium ion in this compound's biological activity is an area of ongoing research, the electrophilic nature of the iminium ion suggests potential interactions with electron-rich species in biological environments. researchgate.netcam.ac.ukaps.orgrsc.orgrsc.org

Retrodimerization Processes and Their Biological Implications in Nuphar Alkaloids

Dimeric Nuphar alkaloids, including those related to this compound, can undergo retrodimerization processes in cellular environments. researchgate.netnih.govresearchgate.net This sulfur-triggered retrodimerization has been proposed as a mechanism by which these compounds exert their biological effects, potentially leading to the formation of electrophilic, unsaturated iminium ions. researchgate.netacs.org While retrodimerization can contribute to the activity of some Nuphar derivatives, it may not fully explain the rapid apoptosis induced by all variants, including monohydroxylated or monomeric forms. nih.gov The thiaspirane pharmacophore of Nuphar alkaloids, with its electrophilic sulfur, has been shown to react with nucleophilic thiols, and this reactivity, in dihydroxy-dimers, can cause rapid retrodimerization to electrophilic, unsaturated iminium ions. acs.orgacs.org

Impact on Cellular Energy Metabolism and Mitochondrial Function in in vitro Models

Research indicates that Nuphar alkaloids can impact cellular energy metabolism and mitochondrial function in in vitro models. nih.gov Mitochondria are crucial organelles responsible for generating the majority of cellular ATP through oxidative phosphorylation and play significant roles in regulating cellular metabolism. evotec.commdpi.comnutritiondiets.co.ukfrontiersin.orgnih.gov Dysfunctional mitochondria can lead to various health problems. nutritiondiets.co.uk

Uncoupling of Oxidative Phosphorylation

One proposed mechanism for the impact of Nuphar alkaloids on cellular energy metabolism is the uncoupling of oxidative phosphorylation. nih.gov Oxidative phosphorylation is the process where the energy released from the electron transport chain is used to produce ATP via ATP synthase. nutritiondiets.co.uksketchy.comlibretexts.orgnih.gov Uncoupling agents disrupt this process by increasing the permeability of the inner mitochondrial membrane to protons, allowing them to bypass ATP synthase. sketchy.comlibretexts.orgnih.gov This leads to a reduction in ATP synthesis, with the energy being released as heat instead. sketchy.comlibretexts.orgnih.gov While the search results mention that Nuphar lutea thioalkaloids inhibit the NF-κB pathway and induce apoptosis researchgate.netnih.gov, and some studies point towards a novel mechanism of apoptosis independent of BAX/BAK and retention of mitochondrial membrane potential nih.gov, the direct experimental evidence specifically detailing this compound's role as an uncoupler of oxidative phosphorylation in the provided search results is limited. However, the general impact on cellular energy metabolism and mitochondrial function has been noted. nih.gov

Inhibition of Mitochondrial Respiration and Membrane Permeability Changes

Studies on various compounds have demonstrated that the inhibition of mitochondrial respiratory chain complexes can lead to changes in mitochondrial membrane potential and induce mitochondrial membrane permeability transition (MPT) nih.govnih.gov. For instance, inhibition of mitochondrial respiratory chain complex I by agents like rotenone (B1679576) or TNF has been shown to result in cytochrome c release and MPT nih.gov. Similarly, other mitochondria-targeting agents have been reported to disrupt mitochondrial membrane potential and promote cell death frontiersin.org. Changes in mitochondrial membrane permeability are also intrinsically linked to the opening of the mitochondrial permeability transition pore (MPTP) wikipedia.orgnih.gov. While these mechanisms are established for other compounds and cellular processes, specific detailed research findings directly demonstrating the inhibition of mitochondrial respiration and associated membrane permeability changes specifically by this compound in in vitro models are not extensively detailed in the provided search results.

Mitochondrial Permeability Transition Pore (MPTP) Opening

The mitochondrial permeability transition pore (MPTP) is a channel in the inner mitochondrial membrane whose opening can lead to increased permeability of mitochondrial membranes to molecules below a certain molecular weight wikipedia.orgnih.gov. MPTP opening is influenced by factors such as calcium ions, reactive oxygen species, and changes in mitochondrial membrane potential nih.gov. Long-lasting MPTP opening can result in mitochondrial swelling and contribute to cell death wikipedia.orgnih.gov. While the role and regulation of MPTP opening are well-studied in the context of various pathological conditions and cellular processes nih.govwikipedia.orgnih.govnih.govplos.org, specific research findings directly detailing the induction or modulation of MPTP opening specifically by this compound in in vitro models are not prominently featured in the provided search results.

Cellular Responses and Signaling Pathways Modulated by this compound in in vitro Contexts

Research on Nuphar alkaloids, which include compounds potentially found in the this compound complex, has explored their effects on cellular behavior in in vitro settings.

Cell Death Induction Mechanisms (e.g., Apoptosis, Necrosis) in in vitro Models

Some dimeric Nuphar compounds have been reported to promote rapid apoptosis and induce cell death at low concentrations in in vitro models nih.govacs.org. Apoptosis, or programmed cell death, is a highly regulated process characterized by specific morphological and biochemical changes, including chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies thermofisher.comdenovosoftware.commdpi.com. Necrosis, in contrast, is typically viewed as a less regulated form of cell death often associated with membrane rupture and inflammation denovosoftware.commdpi.comnih.gov. While the Nuphar alkaloid class has shown pro-apoptotic activity nih.govacs.org, detailed mechanisms specifically for this compound regarding the induction of apoptosis or necrosis in various in vitro models are not extensively described in the provided information.

Effects on Cell Proliferation and Cell Cycle Regulation in in vitro Models

Early studies on the alkaloid complex of Nuphar luteum (this compound) investigated its effects on mitoses in Allium cepa thegoodscentscompany.com. More recent research on other compounds has extensively explored their impact on cell proliferation and cell cycle progression in various cell lines frontiersin.orgplos.orgnih.govnih.govnih.gov. The cell cycle is a tightly regulated process controlling cell growth and division, with checkpoints ensuring proper progression progen.comlongdom.org. Dysregulation of the cell cycle can lead to uncontrolled proliferation, a hallmark of cancer progen.comlongdom.org. While effects on mitoses were noted historically for the Nuphar luteum alkaloid complex thegoodscentscompany.com, detailed recent findings specifically on how this compound influences cell proliferation rates or modulates specific cell cycle regulatory proteins or checkpoints in in vitro mammalian cell models are not comprehensively presented in the provided search results.

Modulation of Protein Cleavage Events and Target Identification using Advanced Probes (e.g., isoTOP-ABPP)

Protein cleavage events, such as the cleavage of PARP, Caspase-3, and Caspase-8, are key indicators and executioners of apoptosis induced by various stimuli nih.gov. Advanced chemoproteomic techniques like isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) are valuable tools for identifying protein targets and studying the reactivity of small molecules with specific amino acid residues, particularly cysteines, within complex proteomes nih.govacs.orgnih.govnih.govresearchgate.netescholarship.orgfrontiersin.org. This method involves using probes to label reactive sites and employing isotopic tags for quantitative analysis via mass spectrometry nih.govresearchgate.net. isoTOP-ABPP has been applied to study the reactivity of Nuphar dimers and monomers with proteinaceous cysteine residues in cell lysates, supporting the concept of electrophilic sulfur within the thiaspirane pharmacophore as a reactive center nih.govacs.org. This approach allows for the identification of proteins that are covalently modified by the compound nih.govacs.orgnih.gov. While isoTOP-ABPP has been used to study related Nuphar compounds and their interaction with protein targets nih.govacs.org, specific data on protein cleavage events directly modulated by this compound or a comprehensive list of this compound's protein targets identified via isoTOP-ABPP are not explicitly detailed in the provided snippets.

Analytical Techniques for Lutenurine and Its Metabolites in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Determination of Lutenurine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used for determining the structure of organic compounds, including natural products like this compound. It provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. In the context of Nuphar alkaloids, 1H NMR has been utilized to monitor chemical reactions and characterize intermediates or products. For instance, 1H NMR was employed to measure the titration of thiophenol to iminiums derived from Nuphar analogues in methanol-d4. researchgate.net This study noted that while analysis at ambient temperature was hindered by peak broadening, conducting the experiment at -40 °C allowed for clearer observation of spectral changes, including the decrease of iminium peaks and the appearance of a diagnostic signal corresponding to a thioaminal methine adduct. researchgate.net This demonstrates the utility of NMR in providing insights into the structural transformations and adduct formation involving the iminium species related to this compound. While the search results provide context on the use of NMR for structural elucidation and reaction monitoring of related compounds, specific details on the quantitative determination of this compound itself using NMR were not prominently featured. However, NMR can also be adapted for quantitative analysis by comparing the integrated signal areas of the analyte to a known standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Characterization of Immonium Ion Chromophores in this compound

The outline mentions the use of Ultraviolet-Visible (UV-Vis) spectroscopy for characterizing immonium ion chromophores in this compound. Immonium ions, being species containing a C=N+ double bond, can exhibit characteristic absorption in the UV-Vis region depending on their structure and conjugation. While the provided search results discuss the characterization of iminium species related to Nuphar alkaloids, they specifically mention the use of Infrared (IR) spectroscopy rather than UV-Vis spectroscopy in this context. researchgate.netacs.org An isolated IR signal from the iminium ion was observed at 1778 cm–1, and changes in absorbance at this wavenumber were followed to compare initial rates of reaction for different substrates. acs.org Based on the available search results, there is no explicit mention of the application of UV-Vis spectroscopy specifically for the characterization of immonium ion chromophores within this compound or its direct analogues.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound

Mass Spectrometry (MS) is an essential technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. It is widely used in the analysis of natural products and their interactions in biological systems. In research involving Nuphar analogues, mass spectrometry has been applied in conjunction with activity-based protein profiling (ABPP) techniques, such as isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP). acs.orgnih.gov This method allows for the identification of proteinaceous cysteine residues that react with electrophiles, including those derived from Nuphar analogues. acs.orgnih.gov The differences in reactivity can be determined stoichiometrically and at single amino acid resolution using mass spectrometry. acs.orgnih.gov A key advantage highlighted is that the electrophile does not require chemical modification for target identification, which is particularly useful for studying low molecular weight electrophiles. acs.org While these results demonstrate the application of MS in studying the interactions of related compounds, specific details regarding the direct determination of this compound's molecular weight or detailed fragmentation analysis patterns for structural confirmation were not extensively provided in the search snippets.

Chromatographic Methods (e.g., High-Performance Liquid Chromatography, HPLC) for Separation and Purification of this compound

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental techniques for the separation, purification, and analysis of complex mixtures containing compounds like this compound. HPLC allows for the isolation of the target compound from crude extracts or reaction mixtures and can be used to assess its purity. Research involving the synthesis and study of Nuphar analogues indicates the use of HPLC. For example, one study mentioned that large amounts of a co-eluting substance (thiophenol) interfered with in situ reaction monitoring using standard techniques like NMR and HPLC due to high background signals and peak broadening, necessitating the use of IR spectroscopy instead. acs.org This implies that HPLC is a standard method typically employed but can face limitations depending on the sample matrix. Another instance refers to "Yield after HPLC" in the context of analogue synthesis, indicating its use in the purification of synthesized compounds. researchgate.net While the search results confirm the general application of HPLC in related research for separation and purification, specific chromatographic conditions (e.g., column type, mobile phase, detection wavelength) optimized for this compound itself were not detailed.

Cell-Based Luminescence Assays for Cellular ATP Depletion

Cell-based luminescence assays are valuable tools for assessing cellular viability and metabolic activity. The CellTiter-Glo luminescence assay, which quantifies cellular ATP levels, has been specifically employed to measure the promotion of cell death by Nuphar analogues. researchgate.netacs.orgnih.gov This assay works on the principle that metabolically active cells maintain a certain level of ATP, and a decrease in ATP indicates reduced viability or cell death. The CellTiter-Glo assay was chosen for its dynamic range and ease of normalization compared to traditional methods like Western blotting for detecting cell death markers. acs.orgnih.gov Normalization in luminescence assays is pragmatically done to the number of cells per well, providing a reliable measure of the effect of the compound on cell viability. acs.orgnih.gov Studies using this assay have evaluated the potency and rate of killing of various Nuphar analogues. researchgate.netacs.org

Here is a table summarizing findings related to the effect of some Nuphar analogues on cell viability using luminescence assays, as mentioned in the search results:

| Compound | Concentration (µM) | Effect on Cell Viability (Jurkat and HT29 cells) | Notes | Source |

| Analogues 27, 29–31 | 5 and 10 | Rapid killing | Especially butylphenyl analogue 27 | researchgate.netacs.org |

| Butylphenyl analogue 27 | - | Rates of killing close to metabolite 3a | - | acs.org |

| Metabolite 3a | - | Rapid killing | Used for comparison of killing rates | acs.org |

| 6-hydroxythiobinupharidine (1b) | 29 nM | Antimetastatic activity (in vitro IC50) | Implies impact on cell processes/viability | researchgate.net |

Note: The table presents data on Nuphar analogues as specific data for this compound in this assay was not explicitly detailed in the provided snippets, but the method was applied to this class of compounds.

Western Blotting for Protein Expression and Cleavage Analysis in this compound-Treated Cells

Western blotting is a widely used technique in molecular biology to detect specific proteins in a sample of tissue homogenate or extract and to analyze changes in protein expression levels or cleavage. In the context of studying cell death induced by Nuphar analogues, Western blotting has been used to detect protein cleavage events, which are hallmarks of apoptosis. acs.orgnih.gov Specifically, the detection of the cleavage of apoptosis markers like poly(ADP-ribose) polymerase (PARP) has been assessed using Western blotting. nih.gov Proteins such as GAPDH and actin are commonly used as loading controls in Western blots to ensure equal protein loading across different samples. acs.orgnih.gov However, the search results also highlight some limitations of Western blotting for quantifying cell death compared to luminescence assays, including its dependence on densitometry analysis and potential issues with sample overloading or degradation of control proteins like actin during the later stages of cell death. acs.orgnih.gov Despite these limitations, Western blotting remains a valuable technique for investigating the molecular mechanisms of cell death and the impact of compounds like Nuphar alkaloids on specific protein targets and pathways.

Structural Modification and Structure Activity Relationship Sar Studies of Lutenurine

Influence of Spirocyclic Systems on Biological Activity and Stability of Lutenurine Analogues

The Nuphar dimers, including this compound, are characterized by a non-symmetric spiro-tetrahydrothiophene, also referred to as a thiaspirane linker. nih.govresearchgate.net This spirocyclic system is an integral part of the pharmacophore. Studies on the reactivity of this thiaspirane pharmacophore have revealed that the sulfur atom within this system is electrophilic. acs.orgnih.govresearchgate.net This electrophilicity plays a significant role in the compound's interactions and likely influences its biological activity. In dihydroxy-dimers, which can be metabolites or analogues, this reactivity can lead to rapid retrodimerization, yielding electrophilic, unsaturated iminium ions. nih.gov This suggests that the spirocyclic system, through the electrophilic sulfur, can impact the stability of the dimeric structure and potentially act as a "prodrug" mechanism, releasing highly reactive monomers in a cellular environment. nih.gov

Modulation of Electrophilicity and Reactivity through Chemical Derivatization of this compound

The electrophilicity of the sulfur atom in the thiaspirane pharmacophore is a key determinant of its reactivity, particularly with nucleophiles like thiols. acs.orgnih.govresearchgate.net This α-thioether reacts with thiophenol or glutathione (B108866) at ambient temperature, resulting in the cleavage of the carbon-sulfur bond and the formation of a disulfide. acs.orgnih.govresearchgate.net The rate of this disulfide formation is proportional to the pKa of the embedded iminium. acs.orgnih.govresearchgate.net This indicates that the electronic properties of the iminium moiety, which can be modulated through chemical derivatization or structural modifications of this compound analogues, can tune the rate of thiol capture. nih.gov By altering the electronics of the imine, the susceptibility to rapidly reversible thiohemiaminal formation in electron-deficient substrates can be influenced. nih.gov This provides a pathway for modulating the reactivity and potentially the biological activity of this compound analogues through targeted chemical modifications.

Development of Chemical Probes for Investigating Thiol Interactions Mediated by this compound

The observed electrophilic nature of the sulfur in the this compound pharmacophore and its reactivity with thiols highlight the importance of thiol interactions in its mechanism of action. acs.orgnih.govresearchgate.net Given that thiols, such as cysteine and glutathione, are crucial in biological systems, investigating these interactions is vital. nih.gov The development of chemical probes is a common strategy to study the interactions of electrophilic molecules with biological thiols. Thiol-reactive probes often utilize electrophilic centers, such as Michael acceptors or alkylating agents, conjugated to a detectable tag like a fluorophore or chromophore. nih.govthermofisher.com While the provided information focuses on the inherent reactivity of the this compound pharmacophore with thiols, this understanding lays the groundwork for designing specific chemical probes. Such probes, based on the thiaspirane structure or its reactive fragments, could be synthesized to selectively label or report on the presence and activity of reactive thiols in biological contexts influenced by this compound or its analogues. The reaction of the thiaspirane sulfur with thiols to form a disulfide bond provides a specific chemical handle that could be exploited in probe design. acs.orgnih.govresearchgate.net

Theoretical and Computational Chemistry of Lutenurine

Quantum Chemical Studies on Lutenurine's Molecular Characteristics and Reactivity

Quantum chemical studies are fundamental to understanding the electronic behavior of this compound, which dictates its stability, reactivity, and spectroscopic properties. mdpi.com These methods utilize principles of quantum mechanics to model the electronic structure of molecules. mdpi.com

Ab initio and Density Functional Theory (DFT) are powerful computational methods for investigating the electronic structure of molecules from first principles. researchgate.net Ab initio methods are based on solving the Hartree-Fock equations, while DFT focuses on the electron density to calculate the system's energy. columbia.eduloni.org DFT, in particular, has become a popular tool as it often provides a favorable balance between computational cost and accuracy for a wide range of molecular properties. hakon-art.comnih.gov

For this compound, these calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. hakon-art.com Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Data from DFT Calculations for a Molecule like this compound Note: These values are illustrative of the types of data generated and are not actual calculated values for this compound.

| Calculated Property | Description | Typical Unit |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | eV |

| Dipole Moment (µ) | Measure of the polarity of the molecule | Debye |

| Ionization Potential | Energy required to remove an electron | eV |

| Electron Affinity | Energy released when an electron is added | eV |

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate several approximations and obtain some parameters from empirical data. wikipedia.org This approach significantly reduces computational expense compared to ab initio or DFT methods, making it suitable for treating very large molecules or for high-throughput screening of numerous this compound analogues. nih.gov

Methods such as AM1, PM6, and PM7 fall under this category. nih.gov While they are generally less accurate than DFT, they can provide valuable qualitative insights and trends in electronic properties across a series of compounds. For this compound, semi-empirical methods could be employed for initial conformational analysis or to rapidly calculate electronic descriptors for a large library of derivatives in a QSAR study. nih.govresearchgate.net

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for this compound Analogues

Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key tools in this field. These models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities (QSAR) or physicochemical properties (QSPR). dntb.gov.ua

For a series of this compound analogues, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors can be derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment) or represent topological, and steric properties. The model then uses statistical methods to create an equation that relates these descriptors to experimentally measured biological activity. Once validated, this QSAR model can be used to predict the activity of new, unsynthesized this compound analogues, thereby prioritizing the most promising candidates for synthesis and testing. dntb.gov.ua

Topological Molecular Computer Design (TOMOCOMD-CARDD) for this compound

There are currently no publicly available research articles or datasets that apply the Topological Molecular Computer Design (TOMOCOMD-CARDD) framework to the analysis of this compound. The TOMOCOMD-CARDD methodology is a sophisticated approach used in computer-aided drug design to calculate molecular descriptors that can predict the biological activity of chemical compounds. While this framework has been successfully applied to various molecules to develop quantitative structure-activity relationship (QSAR) models, its specific application to this compound has not been documented in the accessible scientific literature.

Application of Bond-Based Quadratic Indices in this compound Activity Prediction

Similarly, no studies were found that specifically utilize bond-based quadratic indices for the prediction of biological activity of this compound. Bond-based quadratic indices are a class of molecular descriptors that encode information about the bonds within a molecule and are used in QSAR and quantitative structure-property relationship (QSPR) studies. Although these indices are valuable tools in computational chemistry for predicting the properties and activities of various compounds, their application to this compound has not been reported.

Application of Machine Learning and Neural Networks in this compound Research

The application of machine learning and neural networks in drug discovery and chemical research is a rapidly expanding field. These technologies are employed to build predictive models for a wide range of properties, including bioactivity, toxicity, and pharmacokinetic profiles. However, a comprehensive search for studies employing these methods specifically for this compound did not yield any results. Consequently, there are no detailed research findings or data tables to present regarding the use of machine learning or neural networks in the study of this particular compound.

Future Research Directions and Unexplored Avenues for Lutenurine Studies

Integration of Omics Technologies for Comprehensive Mechanistic Understanding of Lutenurine Actions

A significant future direction for this compound research lies in the integration of various omics technologies. Given this compound's reported biological activities, applying genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of its effects at a systems level.

Transcriptomics and Proteomics: Studying changes in gene and protein expression in biological systems treated with this compound can reveal the cellular pathways and molecular targets influenced by the compound. This could help identify the specific proteins or enzymes that this compound interacts with to exert its antibacterial, antifungal, or other effects.

Metabolomics: Analyzing the metabolic profiles of cells or organisms exposed to this compound can shed light on how the compound affects cellular metabolism. This could uncover novel insights into its mechanism of action and identify biomarkers of its activity.

Genomics: While this compound is a natural product, understanding its impact on host or microbial genomes could be relevant, particularly in the context of its antimicrobial properties or potential effects on cellular processes like mitosis, as suggested by earlier research. thegoodscentscompany.com

Integrating data from these different omics layers through bioinformatics and computational biology will be crucial to construct comprehensive models of this compound's biological impact and identify key nodes in affected molecular networks. This approach moves beyond studying single targets to understanding the complex interplay of biological processes modulated by this compound.

Novel Synthetic Strategies for Diversifying this compound Chemical Space for Enhanced Research Tools

The exploration of this compound's biological potential is currently limited by the availability and diversity of the compound itself. Developing novel synthetic strategies is essential for several reasons:

Structure-Activity Relationship (SAR) Studies: Efficient and versatile synthetic routes would enable the creation of a library of this compound analogs and derivatives. Modifying specific parts of the this compound structure would allow researchers to systematically investigate how structural changes impact its biological activity, leading to a better understanding of the pharmacophore.

Development of Molecular Probes: Synthetic modifications can introduce tags (e.g., fluorescent labels, affinity tags) into the this compound structure without abolishing its activity. These labeled analogs can serve as powerful molecular tools to directly visualize this compound's distribution in cells or tissues and identify its binding partners through pull-down assays.

Access to Sufficient Material: Depending on the natural abundance of this compound in Nuphar luteum, scalable synthetic methods could provide a more reliable and abundant source of the compound for extensive research and potential development.

Future synthetic efforts should focus on stereoselective routes and the development of modular approaches that allow for the facile introduction of diverse functional groups, thereby expanding the chemical space around the this compound core structure.

Advanced Computational Methodologies for Predictive Modeling of this compound's Biological Activity

Computational methodologies offer powerful tools to complement experimental research on this compound, enabling predictive modeling and hypothesis generation.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how this compound interacts with potential biological targets (e.g., proteins, enzymes, DNA). By simulating the binding process and the dynamics of the this compound-target complex, researchers can gain insights into the binding affinity, stability, and conformational changes involved.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Building QSAR models based on the biological activity data of this compound analogs (generated through novel synthetic strategies) can help identify the key molecular descriptors that correlate with activity. These models can then be used to predict the activity of un getestet compounds and guide the design of new, potentially more potent or selective derivatives. uclv.edu.cu

Network Pharmacology: Integrating computational predictions of this compound-target interactions with biological network data can help map the complex pathways and systems influenced by the compound, providing a broader understanding of its polypharmacology.

Applying advanced machine learning algorithms to large datasets generated from omics studies and high-throughput screening (if available in the future) could further enhance the predictive power of computational models for this compound's biological effects.

Interdisciplinary Approaches in this compound Chemical Biology Research

Unlocking the full potential of this compound necessitates a strong emphasis on interdisciplinary collaboration, particularly within the field of chemical biology. ncl.ac.ukmpg.deimperial.ac.uknih.govox.ac.uk

Synergy between Synthesis and Biology: Close collaboration between synthetic chemists and biologists is crucial for the design and synthesis of targeted this compound analogs and probes, followed by rigorous biological evaluation. This iterative process is fundamental for SAR studies and the development of research tools.

Integration with Computational Science: Embedding computational scientists within research teams will ensure that experimental data is effectively analyzed and leveraged for predictive modeling. Computational insights can, in turn, inform experimental design.

Collaboration with Natural Product Experts: Researchers studying the botany, ecology, and biosynthesis of Nuphar luteum can provide valuable context regarding this compound's natural role and potential co-occurring compounds, which could influence its observed activities.

Bridging Basic and Applied Research: Fostering collaborations between basic scientists investigating this compound's fundamental mechanisms and applied researchers exploring its potential in specific areas (e.g., infectious diseases, cell biology) is essential for translating research findings into potential applications.

By breaking down traditional disciplinary silos, interdisciplinary chemical biology approaches can accelerate the pace of discovery and lead to a more profound understanding of this compound, from its molecular properties to its complex interactions within biological systems.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing and characterizing Lutenurine in preclinical studies?

- Begin with a literature review to identify established synthetic pathways (e.g., solid-phase synthesis or enzymatic catalysis) and spectroscopic techniques (NMR, HPLC-MS) for structural validation .

- Design experiments to optimize yield and purity by varying reaction conditions (temperature, solvent systems) and employing orthogonal purification methods .

- Validate reproducibility across independent trials and document sources of error (e.g., solvent impurities, degradation kinetics) .

Q. How can researchers design experiments to evaluate this compound’s pharmacokinetic properties?

- Define independent variables (dosage, administration route) and dependent variables (bioavailability, half-life) using in vivo or in vitro models .

- Use compartmental modeling to analyze absorption/distribution patterns and LC-MS/MS for metabolite profiling .

- Incorporate control groups to isolate this compound-specific effects and validate findings against existing pharmacokinetic databases .

Q. What strategies ensure a comprehensive literature review for this compound-related hypotheses?

- Use Boolean search terms (e.g., "this compound AND cytotoxicity NOT industrial") across academic databases (PubMed, SciFinder) to filter relevant studies .

- Critically assess sources for methodological rigor (sample size, statistical methods) and identify gaps (e.g., limited data on long-term toxicity) .

- Map theoretical frameworks (e.g., molecular docking studies) to contextualize this compound’s mechanisms .

Advanced Research Questions

Q. How should conflicting data on this compound’s mechanism of action be reconciled in meta-analyses?

- Conduct systematic reviews to categorize contradictions (e.g., opposing results in apoptosis assays) and evaluate experimental variables (cell lines, assay protocols) .

- Apply statistical models (random-effects meta-analysis) to quantify heterogeneity and identify moderators (e.g., dosage thresholds) .

- Propose replication studies with standardized protocols to resolve ambiguities .

Q. What novel methodologies can identify this compound’s off-target effects in complex biological systems?

- Employ multi-omics approaches (proteomics, transcriptomics) to map interaction networks and detect non-canonical pathways .

- Validate findings using CRISPR-based gene silencing or pharmacological inhibitors to establish causality .

- Integrate computational tools (AI-driven docking simulations) to predict off-target binding affinities .

Q. How can cross-disciplinary approaches enhance understanding of this compound’s therapeutic potential?

- Collaborate with computational chemists to model this compound’s structure-activity relationships and optimize lead compounds .

- Partner with clinical researchers to correlate preclinical data with early-phase trial outcomes (e.g., biomarker correlations) .

- Use systems biology frameworks to analyze this compound’s role in disease networks (e.g., cancer metabolism) .

Key Methodological Considerations

- Experimental Design : Ensure variables are explicitly defined and aligned with the research question’s scope .

- Data Integrity : Report error margins, statistical significance (p-values), and effect sizes to contextualize findings .

- Ethical Compliance : Obtain institutional approvals for biological studies and disclose conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.